molecular formula C10H22N2O B13490309 4-(1-Aminopentan-2-yl)piperidin-4-ol

4-(1-Aminopentan-2-yl)piperidin-4-ol

Cat. No.: B13490309
M. Wt: 186.29 g/mol
InChI Key: PBGKXILEOSFMPL-UHFFFAOYSA-N
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Description

4-(1-Aminopentan-2-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopentan-2-yl)piperidin-4-ol involves several steps, including cyclization, hydrogenation, and amination reactions.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopentan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(1-Aminopentan-2-yl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Aminopentan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Aminopentan-2-yl)piperidin-4-ol include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique pharmacological properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-aminopentan-2-yl)piperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-2-3-9(8-11)10(13)4-6-12-7-5-10/h9,12-13H,2-8,11H2,1H3

InChI Key

PBGKXILEOSFMPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCNCC1)O

Origin of Product

United States

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